(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid
Overview
Description
The compound “(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid” is a chemical with the molecular formula C10H9ClO5 . It has a molecular weight of 244.63 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClO5/c1-15-8-2-6 (4-12)7 (11)3-9 (8)16-5-10 (13)14/h2-4H,5H2,1H3, (H,13,14)
. This code represents the compound’s molecular structure, including the positions of the chlorine, formyl, and methoxy groups. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its boiling point and other physical properties are not specified in the available sources .Scientific Research Applications
Synthesis and Evaluation as Anti-mycobacterial Agents : (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid has been used in the synthesis of phenoxy acetic acid derivatives. These derivatives have shown potential as anti-mycobacterial agents, specifically against Mycobacterium tuberculosis H37Rv (Yar, Siddiqui, & Ali, 2006).
Metal Phenoxyalkanoic Acid Interactions and Crystal Structures : Studies have been conducted on the crystal structures of phenoxyalkanoic acids, including this compound. These studies are essential for understanding the molecular interactions and properties of these compounds (O'reilly, Smith, Kennard, & Mak, 1987).
Synthesis and Antimicrobial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The studies have revealed significant activity against various strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
In Vivo Metabolism Studies : The metabolism of related phenolic compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in vivo in rats. Understanding the metabolic pathways of such compounds can provide insights into their pharmacokinetics and potential effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, which shares structural similarities with this compound, has been extensively reviewed for its pharmacological properties. This includes antioxidant, anti-inflammatory, and various other health-promoting properties (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase a , suggesting that this compound may have a similar target.
Mode of Action
If it does indeed target protein kinase A like its analogs , it may bind to the ATP-binding site of the enzyme, inhibiting its activity and leading to downstream effects on cellular signaling pathways.
Pharmacokinetics
Its molecular weight of 244.63 suggests that it could potentially be absorbed and distributed in the body, but further studies would be needed to confirm this and to assess its metabolism and excretion.
Properties
IUPAC Name |
2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHVLHKQMJQEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598860 | |
Record name | (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827592-22-3 | |
Record name | (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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